7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its broad range of biological activities and has been extensively studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets such as cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, indicating that they may affect multiple pathways .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and an isocyanide to form the imidazo[1,2-a]pyridine core . Another approach involves the condensation of 2-aminopyridine with a suitable aldehyde followed by cyclization . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Imidazole derivatives: These compounds share a similar imidazole core and exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-5-6-20-9-13(19-14(20)7-10)11-3-2-4-12(8-11)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USETXPZCNFUBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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